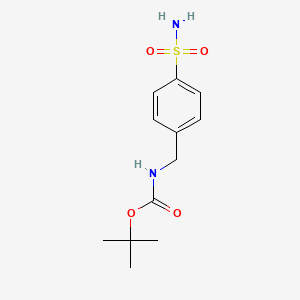

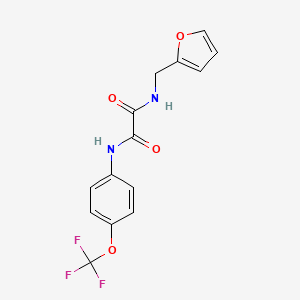

Tert-butyl (4-sulfamoylbenzyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Catalysis and Precatalysts

- Tert-butyl phenyl sulfoxide, closely related to tert-butyl (4-sulfamoylbenzyl)carbamate, is used as a traceless precatalyst for generating sulfenate anions. This has applications in catalyzing the coupling of benzyl halides to trans-stilbenes, providing a gas as a byproduct for easy isolation of high-purity products (Zhang et al., 2015).

Polymer Synthesis and Properties

- Tert-butyl (4-sulfamoylbenzyl)carbamate derivatives are utilized in the synthesis of new polymerizable antioxidants. These antioxidants demonstrate significant stabilizing effects against thermal oxidation and can copolymerize with vinyl monomers (Pan, Liu, & Lau, 1998).

Antioxidant Mechanisms

- The compound exhibits antioxidant activity, as demonstrated in derivatives like 3,5-di-tert-butyl-4-hydroxybenzyl sulphides. These derivatives generate a Lewis acid catalyst, effectively destroying hydroperoxides (Farzaliev, Fernando, & Scott, 1978).

Metalation and Alkylation Studies

- Studies on tert-butyl carbamate derivatives, closely related to tert-butyl (4-sulfamoylbenzyl)carbamate, show their capability for undergoing metalation between nitrogen and silicon, indicating potential use in the preparation of α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Grafting onto Polyethylene

- A monomeric antioxidant, incorporating carbamate groups derived from tert-butyl (4-sulfamoylbenzyl)carbamate, was grafted onto polyethylene. This involved free-radical initiators and demonstrated significant changes in polyethylene properties (Kim, 2004).

Drug Impurity Analysis

- The compound's derivatives have been explored in the context of potential medicinal antioxidant drugs. Analytical methods for substance analysis have been developed, considering their antioxidant, anti-inflammatory, and hepatoprotective activities (Shinko et al., 2022).

properties

IUPAC Name |

tert-butyl N-[(4-sulfamoylphenyl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-8-9-4-6-10(7-5-9)19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)(H2,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAGKJDZJJRIKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (4-sulfamoylbenzyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-{[4-(3-methyl-1H-pyrazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B2623088.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-propylamine](/img/structure/B2623095.png)

![(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2623096.png)

![Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride](/img/structure/B2623100.png)

![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2623102.png)

![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2623105.png)

![2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2623107.png)

![2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2623110.png)

![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2623111.png)